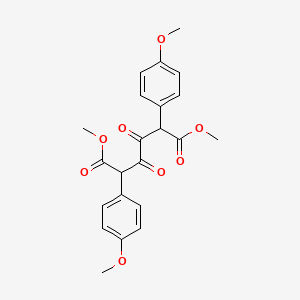
Hexanedioic acid, 2,5-bis(4-methoxyphenyl)-3,4-dioxo-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic acid, 2,5-bis(4-methoxyphenyl)-3,4-dioxo-, dimethyl ester is a complex organic compound with a unique structure It is characterized by the presence of two methoxyphenyl groups and two oxo groups attached to a hexanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, 2,5-bis(4-methoxyphenyl)-3,4-dioxo-, dimethyl ester typically involves multi-step organic reactions One common method is the esterification of hexanedioic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid This reaction produces the dimethyl ester of hexanedioic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Hexanedioic acid, 2,5-bis(4-methoxyphenyl)-3,4-dioxo-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups present in the molecule.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
Hexanedioic acid, 2,5-bis(4-methoxyphenyl)-3,4-dioxo-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of hexanedioic acid, 2,5-bis(4-methoxyphenyl)-3,4-dioxo-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl groups can participate in π-π interactions with aromatic residues in proteins, while the oxo groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or alter the conformation of receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Hexanedioic acid, 2,5-bis(4-methoxyphenyl)-3,4-dioxo-, dimethyl ester can be compared with other similar compounds, such as:
Hexanedioic acid, 2,5-bis(4-hydroxyphenyl)-3,4-dioxo-, dimethyl ester: This compound has hydroxyl groups instead of methoxy groups, which can affect its reactivity and interactions with biological targets.
Hexanedioic acid, 2,5-bis(4-methoxyphenyl)-3,4-dioxo-, diethyl ester: The presence of ethyl esters instead of methyl esters can influence the compound’s solubility and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
848052-96-0 |
|---|---|
Fórmula molecular |
C22H22O8 |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
dimethyl 2,5-bis(4-methoxyphenyl)-3,4-dioxohexanedioate |
InChI |
InChI=1S/C22H22O8/c1-27-15-9-5-13(6-10-15)17(21(25)29-3)19(23)20(24)18(22(26)30-4)14-7-11-16(28-2)12-8-14/h5-12,17-18H,1-4H3 |
Clave InChI |
BJIIGROSTKKSLI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C(=O)C(=O)C(C2=CC=C(C=C2)OC)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14205047.png)
![N-[(1R)-1-Phenylethyl]nitrous amide](/img/structure/B14205053.png)
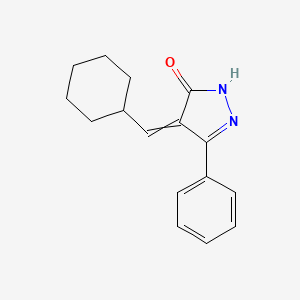

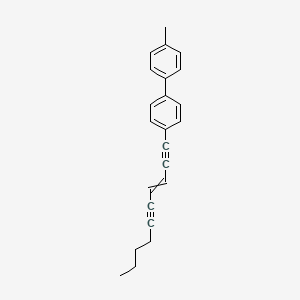
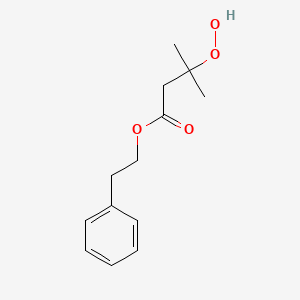
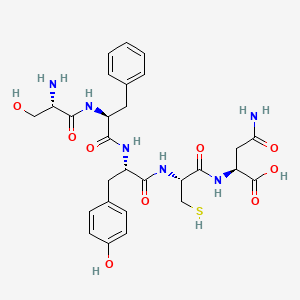

![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)
![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)
![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)

